molecular formula C23H22FN5OS B14964281 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

Cat. No.: B14964281
M. Wt: 435.5 g/mol
InChI Key: RAVNHMVXNPSKSD-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative and the pyrimidoindole moiety. The key steps include:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group using a nucleophilic substitution reaction. This involves reacting piperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrimidoindole Moiety: The pyrimidoindole structure is synthesized through a series of cyclization reactions starting from appropriate precursors like 2-aminobenzonitrile and methyl isocyanate.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidoindole moiety using a thiol-ene reaction, where the thiol group of the pyrimidoindole reacts with the ethyl group of the piperazine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl group, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: It is investigated for its potential effects on neurotransmitter receptors, making it a candidate for the development of new psychiatric medications.

    Biochemistry: The compound is used in studies to understand its binding affinity and specificity towards different enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets such as neurotransmitter receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural rigidity. The compound may act as an agonist or antagonist, modulating the activity of receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrimidoindole structure.

    4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a similar piperazine structure but with different substituents.

Uniqueness

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ETHAN-1-ONE is unique due to its combination of a fluorophenyl-substituted piperazine ring and a pyrimidoindole moiety

Properties

Molecular Formula

C23H22FN5OS

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C23H22FN5OS/c1-15-2-7-19-18(12-15)21-22(27-19)23(26-14-25-21)31-13-20(30)29-10-8-28(9-11-29)17-5-3-16(24)4-6-17/h2-7,12,14,27H,8-11,13H2,1H3

InChI Key

RAVNHMVXNPSKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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